9-cyclopropyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-9H-purine
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Overview
Description
9-cyclopropyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-9H-purine: is a complex organic compound that belongs to the class of purines This compound is characterized by the presence of a cyclopropyl group, a pyridinyl group, and a piperazinyl group attached to a purine core
Mechanism of Action
Target of Action
Similar compounds have been known to target bacterial dna synthesis by blocking the subunit a of dna gyrase enzyme .
Mode of Action
It’s likely that it interacts with its targets by binding to the active site, thereby inhibiting the function of the target enzyme .
Biochemical Pathways
Similar compounds have been shown to interfere with dna synthesis, which could potentially affect a wide range of downstream processes, including cell division and protein synthesis .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are widely distributed in the body .
Result of Action
Inhibition of dna synthesis can lead to cell death, particularly in rapidly dividing cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 9-cyclopropyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-9H-purine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-cyclopropyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-9H-purine typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl and pyridinyl groups.
Reduction: Reduction reactions can be performed on the purine core to modify its electronic properties.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common for modifying the pyridinyl and piperazinyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted purines, which can exhibit different pharmacological properties depending on the nature of the substituents.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, 9-cyclopropyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-9H-purine is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and mechanisms.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being investigated for its activity against certain diseases, including tuberculosis .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
1-(2-Pyridinyl)piperazine: Known for its activity as an α2-adrenergic receptor antagonist.
Pyrazinamide derivatives: Used in the treatment of tuberculosis.
Piperazine derivatives: Widely employed in various drugs such as trimetazidine and ranolazine.
Uniqueness: 9-cyclopropyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-9H-purine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and drug development.
Properties
IUPAC Name |
9-cyclopropyl-6-(4-pyridin-2-ylpiperazin-1-yl)purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7/c1-2-6-18-14(3-1)22-7-9-23(10-8-22)16-15-17(20-11-19-16)24(12-21-15)13-4-5-13/h1-3,6,11-13H,4-5,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVZBHZNKFKLPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C2N=CN=C3N4CCN(CC4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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